![molecular formula C31H16IN3O7 B14754891 benzo[c]phenanthrene;4-iodo-2,5,7-trinitrofluoren-9-one CAS No. 916-68-7](/img/structure/B14754891.png)
benzo[c]phenanthrene;4-iodo-2,5,7-trinitrofluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[c]phenanthrene: is a polycyclic aromatic hydrocarbon with the chemical formula C₁₈H₁₂. It consists of four fused benzene rings and is a white solid that is soluble in nonpolar organic solvents . This compound is of theoretical interest but is also found in the environment and is weakly carcinogenic .
4-Iodo-2,5,7-trinitrofluoren-9-one: is an organic compound with the chemical formula C₁₃H₅N₃O₇. It is a yellow crystalline solid used primarily in the manufacture of explosives and as a chemical reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions:
- Benzo[c]phenanthrene can be synthesized through various methods, including the fusion of benzene rings and cyclization reactions .
- One common method involves the cyclization of appropriate precursors under high-temperature conditions.
Industrial Production Methods:
- Industrial production of benzo[c]phenanthrene typically involves the use of catalytic processes to ensure high yield and purity .
Synthetic Routes and Reaction Conditions:
- The synthesis of 4-iodo-2,5,7-trinitrofluoren-9-one involves nitration reactions of fluorenone derivatives .
- The reaction conditions often include the use of strong acids and controlled temperatures to achieve the desired product.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzo[c]phenanthrene can undergo oxidation to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions:
- Oxidizing agents such as chromic acid for oxidation reactions .
- Reducing agents like hydrogen gas and raney nickel for reduction reactions .
- Halogenating agents for electrophilic substitution reactions .
Major Products:
- Quinones from oxidation reactions .
- Dihydro derivatives from reduction reactions .
- Halogenated derivatives from substitution reactions .
Types of Reactions:
Reduction: This compound can undergo reduction to form amino derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitro groups.
Common Reagents and Conditions:
- Reducing agents such as hydrides for reduction reactions .
- Nucleophiles for substitution reactions .
Major Products:
Scientific Research Applications
Benzo[c]phenanthrene
Chemistry: Used in the study of polycyclic aromatic hydrocarbons and their properties.
Biology: Investigated for its weak carcinogenic properties and interactions with biological systems.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
4-Iodo-2,5,7-trinitrofluoren-9-one
Mechanism of Action
Benzo[c]phenanthrene
- The mechanism of action involves its interaction with cellular components, leading to weak carcinogenic effects .
- It can form reactive intermediates that interact with DNA and proteins, potentially causing mutations .
4-Iodo-2,5,7-trinitrofluoren-9-one
Comparison with Similar Compounds
Benzo[c]phenanthrene
Similar Compounds: Phenanthrene, anthracene, and chrysene.
Uniqueness: Benzo[c]phenanthrene has a unique nonplanar structure and specific reactivity due to its fused benzene rings.
4-Iodo-2,5,7-trinitrofluoren-9-one
Properties
CAS No. |
916-68-7 |
|---|---|
Molecular Formula |
C31H16IN3O7 |
Molecular Weight |
669.4 g/mol |
IUPAC Name |
benzo[c]phenanthrene;4-iodo-2,5,7-trinitrofluoren-9-one |
InChI |
InChI=1S/C18H12.C13H4IN3O7/c1-3-7-16-13(5-1)9-11-15-12-10-14-6-2-4-8-17(14)18(15)16;14-9-3-5(15(19)20)1-7-11(9)12-8(13(7)18)2-6(16(21)22)4-10(12)17(23)24/h1-12H;1-4H |
InChI Key |
OMDPVRNBYCKDPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C=C3.C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])I)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


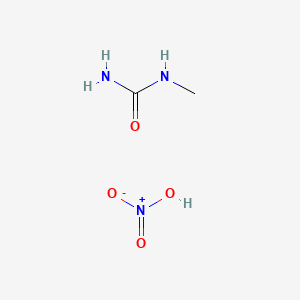
![(14R,15S,18R,19R,22S,23S)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacosa-1(25),2,4,6,8,10-hexaene](/img/structure/B14754821.png)
![4-[[3,6-Bis(3,5-dimethoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14754836.png)
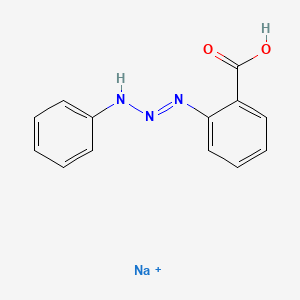
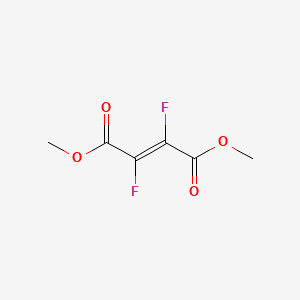
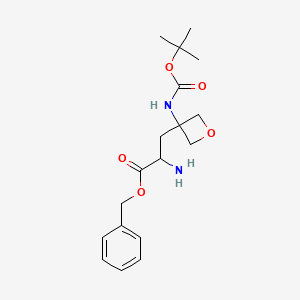
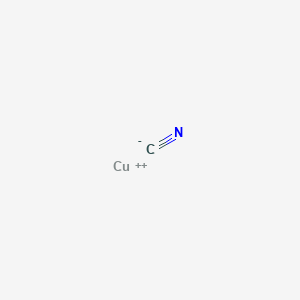
![4-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]benzoic acid](/img/structure/B14754862.png)

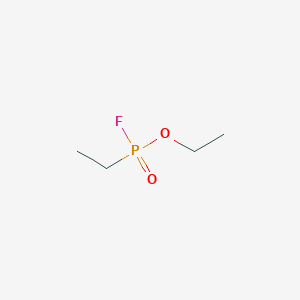
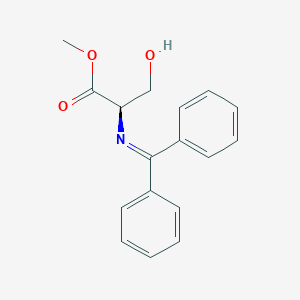
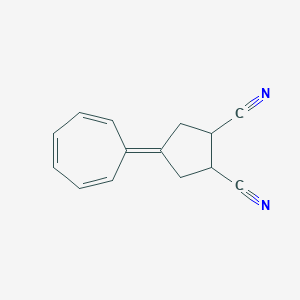
![3-Oxa-1,5,6,8-tetraazabicyclo[3.2.2]nonane](/img/structure/B14754893.png)
![[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14754894.png)
